1-(5-Chloro-thiophen-3-YL)ethanol
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Overview
Description
1-(5-Chloro-thiophen-3-YL)ethanol is a chemical compound with the molecular formula C6H7ClOS . It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .
Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-thiophen-3-YL)ethanol consists of a thiophene ring attached to an ethanol group . The thiophene ring contains a sulfur atom and the ethanol group contains a hydroxyl (-OH) group .Chemical Reactions Analysis
The specific chemical reactions involving 1-(5-Chloro-thiophen-3-YL)ethanol can vary widely depending on the context. In general, thiophene derivatives like this one can participate in a variety of chemical reactions, including those involving cyclization of functionalized alkynes .Scientific Research Applications
Pharmacology: Antimicrobial Agents
The thiophene nucleus, which is part of the structure of 1-(5-Chloro-thiophen-3-YL)ethanol, has been shown to exhibit a range of biological activities. Specifically, derivatives of thiophene have been utilized as antimicrobial agents. They have demonstrated inhibitory effects against various organisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . This suggests that 1-(5-Chloro-thiophen-3-YL)ethanol could be a valuable scaffold for developing new antimicrobial drugs.
Material Science: Organic Semiconductors
Thiophene derivatives play a significant role in the advancement of organic semiconductors. They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The presence of the thiophene ring in 1-(5-Chloro-thiophen-3-YL)ethanol could make it a candidate for use in electronic materials and devices.
Industrial Chemistry: Corrosion Inhibitors
In industrial applications, thiophene and its derivatives have been used as corrosion inhibitors . The chemical structure of 1-(5-Chloro-thiophen-3-YL)ethanol suggests potential utility in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial machinery and infrastructure.
Therapeutic Research: Anti-inflammatory Drugs
Thiophene compounds have been reported to possess anti-inflammatory properties . As such, 1-(5-Chloro-thiophen-3-YL)ethanol could be explored for its potential use in the development of new anti-inflammatory medications, contributing to the treatment of diseases characterized by inflammation.
Biochemistry: Enzyme Inhibition Studies
The thiophene nucleus is known to interact with various enzymes, acting as an inhibitor in some cases . This characteristic can be harnessed in biochemistry research, where 1-(5-Chloro-thiophen-3-YL)ethanol might be used to study enzyme activity and inhibition, aiding in the understanding of metabolic pathways and the development of enzyme-targeted therapies.
Environmental Science: Analytical Standards
Compounds like 1-(5-Chloro-thiophen-3-YL)ethanol are often used as reference standards in environmental testing . They help in the accurate detection and quantification of contaminants, playing a critical role in environmental monitoring and pollution control efforts.
Safety and Hazards
properties
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROBASKSBLIYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-thiophen-3-YL)ethanol |
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